8-Quinolinol, 5-[(dioctylamino)methyl]-
Overview
Description
8-Quinolinol, 5-[(dioctylamino)methyl]- is a derivative of 8-hydroxyquinoline, a well-known chelating agent. This compound is synthesized through the Mannich reaction, which involves the addition of a secondary amine to the quinoline structure. It is primarily used in the extraction and removal of metal ions from aqueous solutions, making it valuable in various industrial and environmental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinol, 5-[(dioctylamino)methyl]- typically involves the Mannich reaction. This reaction is carried out by reacting 8-hydroxyquinoline with formaldehyde and dioctylamine. The reaction can be performed at room temperature, under reflux, or using microwave irradiation to achieve good yields . The product is then purified by dissolving it in methylene chloride, washing with distilled water, and evaporating the solvent to obtain the crystalline compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Quinolinol, 5-[(dioctylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its hydroxyquinoline form.
Substitution: The compound can undergo substitution reactions, where the dioctylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include quinoline N-oxide derivatives, reduced hydroxyquinoline, and substituted quinoline compounds .
Scientific Research Applications
8-Quinolinol, 5-[(dioctylamino)methyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Quinolinol, 5-[(dioctylamino)methyl]- involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be removed from solutions. This chelation process is facilitated by the nitrogen and oxygen atoms in the quinoline structure, which coordinate with the metal ions . The molecular targets include various metal ions such as iron, copper, nickel, and uranium .
Comparison with Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties but without the dioctylamino group.
7-[(dioctylamino)methyl]quinoline-8-ol: A closely related compound with the amine group at a different position on the quinoline ring.
Uniqueness: 8-Quinolinol, 5-[(dioctylamino)methyl]- is unique due to its specific substitution pattern, which enhances its chelating ability and makes it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
5-[(dioctylamino)methyl]quinolin-8-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N2O/c1-3-5-7-9-11-13-20-28(21-14-12-10-8-6-4-2)22-23-17-18-25(29)26-24(23)16-15-19-27-26/h15-19,29H,3-14,20-22H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFDDPJNJITTOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CC1=C2C=CC=NC2=C(C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10761155 | |
Record name | 5-[(Dioctylamino)methyl]quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10761155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102269-67-0 | |
Record name | 5-[(Dioctylamino)methyl]quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10761155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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